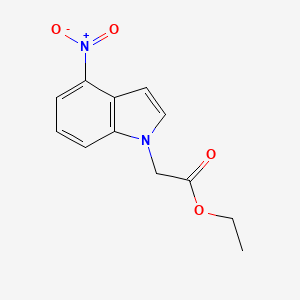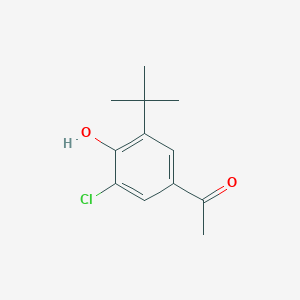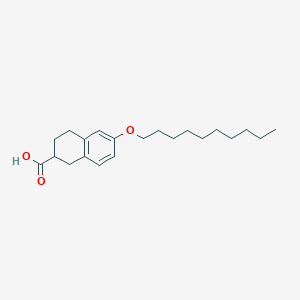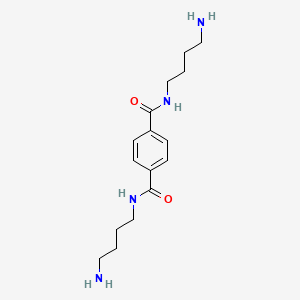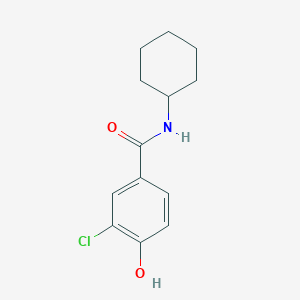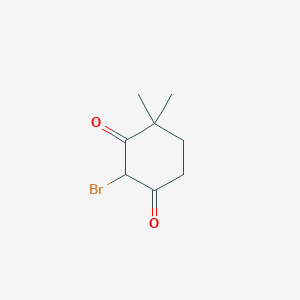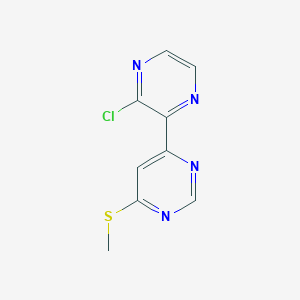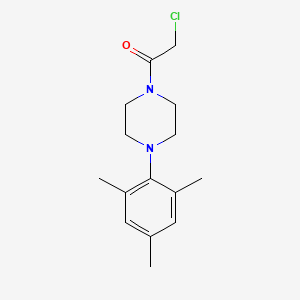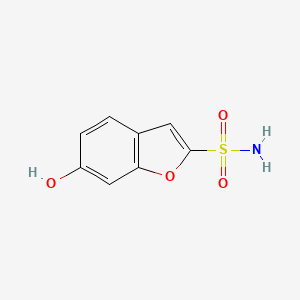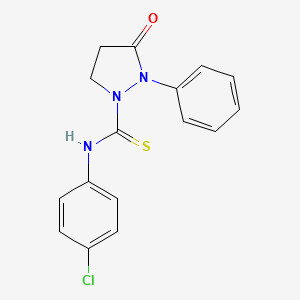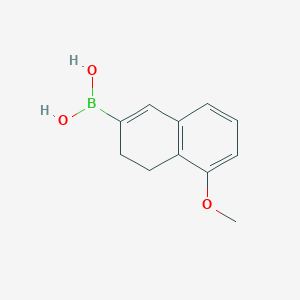
(5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid: is an organoboron compound that has garnered interest in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions. This compound features a boronic acid functional group attached to a methoxy-substituted dihydronaphthalene ring, making it a versatile reagent in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an alkene precursor followed by oxidation to yield the boronic acid. The reaction conditions often involve the use of borane reagents such as diborane or borane-tetrahydrofuran complex, and the oxidation step is usually carried out using hydrogen peroxide or sodium perborate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions: (5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid to a boronate ester or borane.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, often forming carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Boronate esters, boranes.
Substitution: Various carbon-carbon bonded products, depending on the reactants used.
Applications De Recherche Scientifique
Chemistry: (5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly proteases and kinases. They are also investigated for their role in drug delivery systems due to their ability to form reversible covalent bonds with diols .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its role in forming stable carbon-carbon bonds makes it invaluable in the production of various chemical products .
Mécanisme D'action
The mechanism by which (5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid exerts its effects is primarily through its boronic acid functional group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. In Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Naphthylboronic acid
Comparison: (5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid is unique due to its methoxy-substituted dihydronaphthalene structure, which imparts different electronic and steric properties compared to simpler boronic acids like phenylboronic acid. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in specific synthetic applications .
Propriétés
Formule moléculaire |
C11H13BO3 |
|---|---|
Poids moléculaire |
204.03 g/mol |
Nom IUPAC |
(5-methoxy-3,4-dihydronaphthalen-2-yl)boronic acid |
InChI |
InChI=1S/C11H13BO3/c1-15-11-4-2-3-8-7-9(12(13)14)5-6-10(8)11/h2-4,7,13-14H,5-6H2,1H3 |
Clé InChI |
YNSYNSOXGQDKCL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(CC1)C(=CC=C2)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


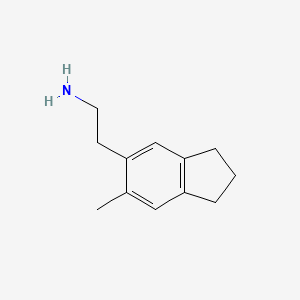
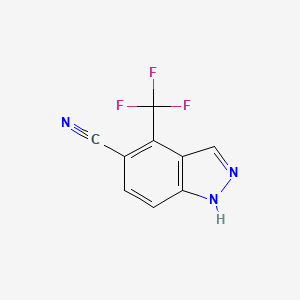
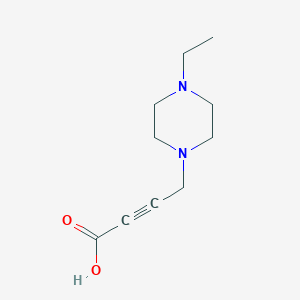
![2-[Benzyl(2-hydroxyethyl)amino]-6-propylnonan-1-OL](/img/structure/B8599682.png)
